molecular formula C16H25NO3 B12535050 2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- CAS No. 667869-73-0

2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)-

Cat. No.: B12535050
CAS No.: 667869-73-0
M. Wt: 279.37 g/mol
InChI Key: OIWJXNOSABKHOS-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- is a synthetic organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- typically involves multi-step organic reactions The process may start with the formation of the oxazolidinone ring through cyclization reactions involving amino alcohols and carbonyl compounds

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming epoxides or hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use as an antibiotic or other pharmaceutical agent.

    Industry: Use in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the ribosomal subunit. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.

    Cycloserine: A structural analog with applications in tuberculosis treatment.

Uniqueness

2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other oxazolidinones.

Properties

CAS No.

667869-73-0

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

4-ethenyl-3-hexanoyl-4-pent-4-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H25NO3/c1-4-7-9-11-14(18)17-15(19)20-13-16(17,6-3)12-10-8-5-2/h5-6H,2-4,7-13H2,1H3

InChI Key

OIWJXNOSABKHOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(=O)OCC1(CCCC=C)C=C

Origin of Product

United States

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